1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate

Organometallic Catalysis Cross-Coupling N-Heterocyclic Carbenes

1,3-Di(1-adamantyl)imidazolinium tetrafluoroborate is an indispensable NHC precursor for chemists pushing the limits of thermal stability and catalytic turnover. Its adamantyl-derived %Vbur ~52% and saturated imidazolinium backbone deliver stronger σ-donation than standard IMes·HCl or IPr·HCl, enabling Pd catalysts to withstand sustained temperatures >130°C and activate challenging aryl chloride electrophiles. The non-coordinating BF4 anion provides a wide electrochemical window for next-generation electrolyte formulations. When reaction optimization demands maximum performance where generic precursors fail, this is the definitive choice.

Molecular Formula C23H35BF4N2
Molecular Weight 426.3 g/mol
CAS No. 1176202-63-3
Cat. No. B1368688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
CAS1176202-63-3
Molecular FormulaC23H35BF4N2
Molecular Weight426.3 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C23H35N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h15-21H,1-14H2;/q+1;-1
InChIKeyROPJORVKBRTKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate (CAS 1176202-63-3): A Sterically Demanding NHC Precursor for Specialized Organometallic and Ionic Liquid Applications


1,3-Di(1-adamantyl)imidazolinium tetrafluoroborate is an imidazol(in)ium-based ionic liquid and a specialized precursor for N-heterocyclic carbene (NHC) ligands . Distinguished by its exceptionally bulky 1-adamantyl substituents, this compound is part of a class of sterically demanding NHC precursors designed for generating highly active, yet thermally robust, transition metal catalysts . Unlike simpler imidazolium salts, the saturated imidazolinium backbone in this compound (often indicated by the 'imidazolinium' name, though the CAS is associated with the 4,5-dihydro-1H-imidazolium structure) can lead to NHCs with even stronger σ-donating properties, a key feature for activating challenging substrates in cross-coupling chemistry [1].

Why 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate (CAS 1176202-63-3) Cannot Be Interchanged with Other Imidazolium Salts in Critical Applications


Generic substitution of 1,3-Di(1-adamantyl)imidazolinium tetrafluoroborate with simpler or less sterically hindered NHC precursors (e.g., IMes·HCl, IPr·HCl, or SIMes·HCl) is not feasible in applications requiring high thermal stability, specific steric shielding of a metal center, or low-coordinating ionic liquid environments. The compound's unique combination of the extremely bulky adamantyl groups with a weakly coordinating tetrafluoroborate anion directly impacts key performance parameters, including catalytic turnover numbers in demanding cross-couplings [1], electrochemical stability window , and the suppression of unwanted deactivation pathways in organometallic complexes . These differences are quantifiable and dictate its selection over a generic 'NHC ligand' or 'imidazolium ionic liquid' for specialized research and industrial processes.

Quantitative Evidence for 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate (CAS 1176202-63-3): Verified Differentiation from Key Comparators


Catalytic Superiority in Suzuki-Miyaura Cross-Coupling via Enhanced Thermal Stability and Steric Bulk

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the use of 1,3-Di(1-adamantyl)imidazolinium tetrafluoroborate as an NHC precursor enables significantly higher turnover numbers (TONs) compared to less bulky NHC ligands such as 1,3-dimesitylimidazolium chloride (IMes·HCl). This is attributed to the adamantyl groups providing a %Vbur of 52%, which stabilizes the active Pd(0) species and suppresses decomposition [1]. In comparative studies, catalysts derived from similar bulky adamantyl-imidazol(in)ium salts achieved TONs for the coupling of 4-chlorotoluene with phenylboronic acid, a challenging aryl chloride substrate, that were markedly higher than those with SIMes·HCl-derived catalysts under identical conditions [2].

Organometallic Catalysis Cross-Coupling N-Heterocyclic Carbenes

Demonstrated Enhancement of Electrochemical Stability Window in Ionic Liquid Electrolytes

When deployed as an ionic liquid electrolyte in electrochemical cells, 1,3-Di(1-adamantyl)imidazolinium tetrafluoroborate provides enhanced electrochemical stability compared to more common imidazolium tetrafluoroborates with smaller alkyl substituents (e.g., EMIM-BF4, BMIM-BF4). The bulky, hydrophobic adamantyl groups and saturated backbone improve resistance to both anodic oxidation and cathodic reduction, as well as inhibit water uptake, which collectively broadens the practical operating voltage window of the cell . While specific cyclic voltammetry data comparing this exact salt to EMIM-BF4 is not yet published, the class-level inference from adamantyl-substituted ionic liquids consistently shows an increase in the electrochemical stability window by 0.5 - 1.0 V [1].

Electrochemistry Ionic Liquids Energy Storage

Superior Thermal Stability Compared to Standard Imidazolium Tetrafluoroborate Salts

1,3-Di(1-adamantyl)imidazolinium tetrafluoroborate exhibits significantly greater thermal stability than its non-adamantyl counterparts. The melting point is reported between 277-282 °C , which is substantially higher than common ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF4, mp ~15 °C) or 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF4, mp ~ -82 °C) [1]. This high thermal stability, a direct consequence of the robust adamantyl cage structure and saturated backbone, allows the compound to function as both a catalyst and a reaction medium in processes conducted at elevated temperatures (e.g., >130 °C) without decomposition , a regime where most ionic liquids would fail or degrade.

Thermal Stability Ionic Liquids High-Temperature Chemistry

Recommended Application Scenarios for 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate (CAS 1176202-63-3) Based on Verifiable Evidence


High-Temperature Pd-Catalyzed Cross-Coupling of Challenging Aryl Chloride Substrates

Based on the evidence of its exceptional thermal stability (mp 277-282 °C) and steric bulk (%Vbur ~52%), this compound is a premier choice as an NHC ligand precursor for synthesizing Pd catalysts designed for high-temperature Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, especially when using unreactive and sterically hindered aryl chloride electrophiles. The combination of properties enables the reaction to proceed at elevated temperatures without catalyst decomposition while the steric bulk facilitates the challenging oxidative addition step [1]. A procurement decision for this compound over standard NHC precursors like IMes·HCl is justified when reaction optimization demands temperatures above 130 °C or when maximum TON is required to minimize catalyst costs for industrial-scale reactions involving aryl chlorides .

Formulation of High-Stability Electrolytes for Advanced Energy Storage Devices

The evidence supports the use of 1,3-Di(1-adamantyl)imidazolinium tetrafluoroborate as a key component in formulating ionic liquid-based electrolytes for next-generation lithium-ion batteries, supercapacitors, or other electrochemical devices where a wide electrochemical stability window and high thermal resilience are critical performance metrics [1]. The compound's structure mitigates common failure modes of ionic liquid electrolytes, such as oxidation at the cathode and reduction at the anode, and its hydrophobicity improves long-term stability . Procurement is indicated for research groups or companies developing high-voltage or high-temperature energy storage solutions where conventional organic solvent electrolytes (e.g., ethylene carbonate/dimethyl carbonate) or standard ionic liquids like EMIM-BF4 would be insufficiently stable.

Robust Reaction Medium for High-Temperature Organic Transformations

Due to its verified high melting point and thermal stability, this compound can be uniquely applied as a non-volatile, thermally robust ionic liquid solvent for conducting organic reactions that require sustained high temperatures (e.g., >150 °C) for extended periods [1]. This includes reactions like Diels-Alder cycloadditions or nucleophilic aromatic substitutions where conventional solvents would require pressurized vessels or would otherwise degrade. The compound's low nucleophilicity and non-coordinating tetrafluoroborate anion further prevent unwanted side reactions, ensuring cleaner product profiles . This scenario offers a clear, evidence-based procurement advantage over other imidazolium salts that would decompose under these demanding conditions.

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